Ethyl 2-(tert-butoxy)propanoate
Description
Ethyl 2-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H16O3. It is an ester, which is a class of compounds commonly used in various chemical and industrial applications due to their pleasant odors and reactivity. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCTIWVKYQABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248924-74-4 | |
| Record name | ethyl 2-(tert-butoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butoxy)propanoate can be synthesized through the esterification of 2-hydroxypropanoic acid with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield 2-hydroxypropanoic acid and 2-methylpropan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and 2-methylpropan-2-ol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 2-(tert-butoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Ethyl 2-(tert-butoxy)propanoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a similar structure but different reactivity and applications.
Methyl 2-[(2-methylpropan-2-yl)oxy]propanoate: A methyl ester analog with slightly different physical and chemical properties.
Propyl 2-[(2-methylpropan-2-yl)oxy]propanoate: A propyl ester analog with variations in reactivity and use.
Biological Activity
Ethyl 2-(tert-butoxy)propanoate is a compound that has garnered interest in various fields of research, particularly in organic synthesis and biological applications. This article delves into its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
This compound is an ester that can undergo several chemical reactions, including hydrolysis, reduction, and substitution. The hydrolysis of this compound can yield 2-hydroxypropanoic acid and 2-methylpropan-2-ol, which may participate in further biochemical reactions. Its mechanism of action involves interactions with various molecular targets, which can influence enzymatic pathways relevant to drug development and other biological processes .
Biological Activity
Research indicates that this compound exhibits potential biological activity, particularly in the context of drug development. It has been studied for its interactions with enzymes and its potential as a building block for pharmaceuticals. The compound's ability to act as an intermediate in organic synthesis also highlights its versatility in creating more complex molecules .
Case Studies
- Antimicrobial Activity : In a study focusing on new compounds for treating Chlamydia infections, derivatives of ethyl esters were evaluated for their ability to inhibit chlamydial growth. While this compound itself was not the primary focus, the findings suggest that similar esters might possess selective antimicrobial properties .
- Antiparasitic Research : Another relevant study explored the structure-activity relationships (SAR) of compounds targeting the Plasmodium proteasome for antimalarial activity. Although this compound was not directly tested, the methodologies used could be applicable for assessing its antiparasitic potential .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Ethyl Acetate | Simple Ester | Commonly used as a solvent; low toxicity |
| Mthis compound | Methyl Ester | Potentially similar properties; varying reactivity |
| Propyl 2-(tert-butoxy)propanoate | Propyl Ester | Different physical properties; applications in flavors |
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Enzyme Interactions : Preliminary investigations suggest that this compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .
- Potential Drug Development : The compound's structural characteristics make it a candidate for further exploration in drug design, particularly as a scaffold for developing new therapeutic agents targeting bacterial and parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
